

Application Notes and Protocols: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic Acid

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Compound of Interest

Compound Name:	2-Methyl-4-(2-methylbenzamido)benzoic acid
Cat. No.:	B158604

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Abstract

This document provides a detailed methodology for the synthesis of **2-methyl-4-(2-methylbenzamido)benzoic acid**, a key intermediate in the production of Tolvaptan, a selective vasopressin V2-receptor antagonist.^[1] The synthesis is achieved through the acylation of 4-amino-2-methylbenzoic acid with 2-methylbenzoyl chloride, a classic example of the Schotten-Baumann reaction. This application note includes a thorough reaction mechanism, a step-by-step experimental protocol, and comprehensive data presentation, including spectroscopic analysis of the final product.

Introduction

The formation of an amide bond via the reaction of an amine with an acyl chloride is a fundamental transformation in organic synthesis. The Schotten-Baumann reaction, named after its discoverers Carl Schotten and Eugen Baumann, provides a robust and widely used method for this conversion, typically carried out in the presence of a base.^{[2][3][4]} This reaction is pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. Here, we focus on the specific application of this reaction to produce **2-methyl-4-(2-methylbenzamido)benzoic acid**, a crucial building block in medicinal chemistry.^[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-amino-2-methylbenzoic acid attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or an aqueous hydroxide solution, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][4]

Experimental Protocol

This protocol is adapted from a known synthesis of 2-methyl-4-(2-methyl-benzoylamino)-benzoic acid.[5]

Materials:

- 4-Amino-2-methylbenzoic acid ($C_8H_9NO_2$, MW: 151.16 g/mol)
- 2-Methylbenzoyl chloride (C_8H_7ClO , MW: 154.60 g/mol)
- Triethylamine ($C_6H_{15}N$, MW: 101.19 g/mol)
- Acetone
- Ice water
- Ethyl acetate
- Ethanol

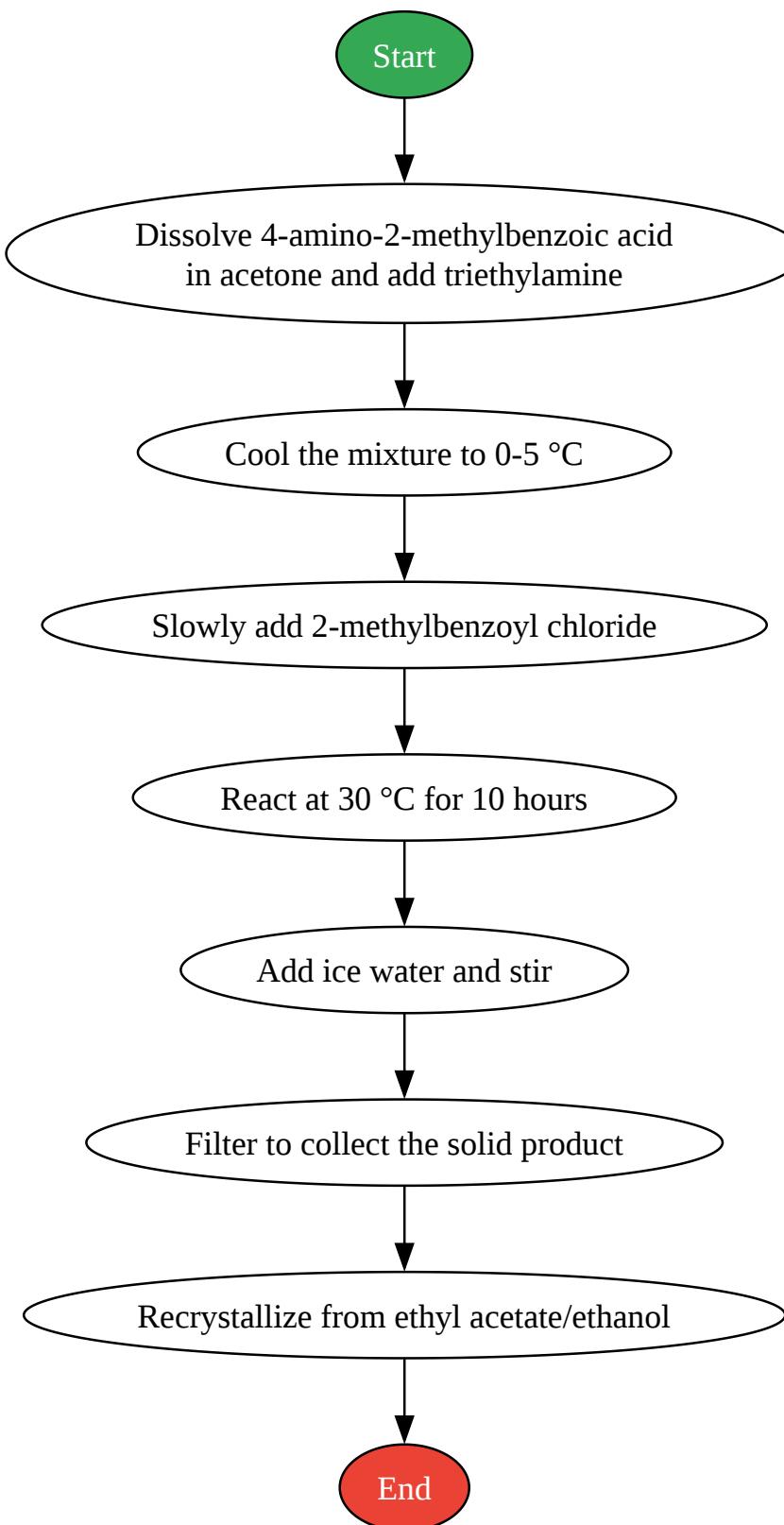
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel

- Ice bath
- Büchner funnel and flask for filtration
- Standard laboratory glassware

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask, dissolve 10 g of 4-amino-2-methylbenzoic acid in 150 ml of acetone.
- **Addition of Base:** To the solution, add 8.7 g of triethylamine.
- **Reaction Setup:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Addition of Acylating Agent:** Slowly add 12.2 g of 2-methylbenzoyl chloride dropwise to the stirred solution, ensuring the temperature is maintained between 0-10 °C.
- **Reaction:** After the complete addition of 2-methylbenzoyl chloride, raise the temperature to 30 °C and allow the reaction to proceed for 10 hours.
- **Workup:** After the reaction is complete, add 150 ml of ice water to the mixture and stir for 30 minutes. A precipitate will form.
- **Isolation:** Collect the solid product by filtration using a Büchner funnel.
- **Purification:** Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and ethanol to obtain the final product as a white solid.

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Data Presentation

The following tables summarize the quantitative data for the synthesis of **2-methyl-4-(2-methylbenzamido)benzoic acid**.

Table 1: Reaction Parameters and Yield

Parameter	Value	Reference
Yield	93.5%	[5]
Purity (HPLC)	99.7%	[5]
Reaction Time	10 hours	[5]
Reaction Temperature	0-10 °C (addition), 30 °C (reaction)	[5]

Table 2: Spectroscopic Data for **2-Methyl-4-(2-methylbenzamido)benzoic Acid**

Data Type	Key Peaks/Shifts	Reference
¹ H NMR (300 MHz, DMSO-d ₆)	δ (ppm): 12.6 (br. s, 1H, COOH), 10.50 (s, 1H, NH), 7.86 (d, J =8.2Hz, 1H), 7.69 (s, 1H), 7.68 (br. d, J =8.2Hz, 1H), 7.47 (d, J =7.2Hz, 1H), 7.41 (br. t, J =7.2Hz, 1H), 7.32 (d, J =7.2Hz, 1H), 7.31 (br. t, J =7.1Hz), 2.53 (s, 3H, CH ₃), 2.39 (s, 3H, CH ₃)	[6]
¹³ C NMR	Data not explicitly found in the searched literature. Expected signals would include aromatic carbons, two methyl carbons, an amide carbonyl, and a carboxylic acid carbonyl.	
FTIR	Data not explicitly found in the searched literature. Expected characteristic peaks would include N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.	

Conclusion

The Schotten-Baumann reaction provides an efficient and high-yielding route for the synthesis of **2-methyl-4-(2-methylbenzamido)benzoic acid**. The protocol described herein is straightforward and utilizes readily available reagents and standard laboratory equipment. The high purity of the final product makes it suitable for use in further synthetic applications, particularly in the development of pharmaceutical agents like Tolvaptan. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery.

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